molecular formula C13H12N2 B3064229 1H-Imidazole, 1-(3,4-dihydro-2-naphthalenyl)- CAS No. 89781-63-5

1H-Imidazole, 1-(3,4-dihydro-2-naphthalenyl)-

Cat. No.: B3064229
CAS No.: 89781-63-5
M. Wt: 196.25 g/mol
InChI Key: DHUCLDOIXQGVDQ-UHFFFAOYSA-N
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Description

1H-Imidazole, 1-(3,4-dihydro-2-naphthalenyl)- is an imidazole derivative featuring a partially hydrogenated naphthalene ring (3,4-dihydro-2-naphthalenyl) attached to the nitrogen atom at position 1 of the imidazole core. For instance, substituents on the imidazole ring and the degree of saturation in the naphthalene moiety significantly affect physicochemical and biological properties .

Properties

IUPAC Name

1-(3,4-dihydronaphthalen-2-yl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2/c1-2-4-12-9-13(6-5-11(12)3-1)15-8-7-14-10-15/h1-4,7-10H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHUCLDOIXQGVDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC2=CC=CC=C21)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50237889
Record name 1H-Imidazole, 1-(3,4-dihydro-2-naphthalenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50237889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89781-63-5
Record name 1H-Imidazole, 1-(3,4-dihydro-2-naphthalenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089781635
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Imidazole, 1-(3,4-dihydro-2-naphthalenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50237889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dihydronaphthalen-2-yl)-1H-imidazole typically involves the reaction of 3,4-dihydronaphthalene with imidazole under specific conditions. One common method includes the use of a Lewis acid catalyst to facilitate the reaction. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dihydronaphthalen-2-yl)-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Scientific Research Applications

  • Anticancer Potential Certain studies suggest that similar compounds can inhibit tumor growth.
  • Anesthetic Agent: 4-[1-(1-naphthalenyl)ethyl]-1H-imidazole hydrochloride is a selective anesthetic agent . Testing compounds in conjunction with known anesthetics is required . If the known anesthetic can be removed entirely, then the unknown is considered "fully" anesthetic or 1 MAC. If only a portion of the known anesthetic can be removed (such as 50%) then the unknown is only capable of producing that proportion of the anesthesia (i.e., 0.5 MAC) .

Data Table: Structurally Similar Compounds

Several compounds share structural similarities with 1H-Imidazole, 1-(3,4-dihydro-2-naphthalenyl)-.

Compound NameStructure FeaturesUnique Aspects
1H-ImidazoleBasic imidazole structureSimple structure; broad applications
2-(Naphthalen-2-ylmethyl)-4,5-dihydro-1H-imidazoleNaphthalene side chain; different substitutionPotentially different biological activity
4,5-Dihydro-1H-imidazolium SaltsPositively charged; different reactivityEnhanced solubility and stability
1-(Naphthalen-1-yl)-1H-imidazoleNaphthalene at a different positionMay exhibit different pharmacological profiles

Mechanism of Action

The mechanism of action of 1-(3,4-dihydronaphthalen-2-yl)-1H-imidazole involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the functional groups present on the molecule .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Naphthalene Derivatives

  • 1H-Imidazole, 4,5-dihydro-2-(2-naphthalenyl)- (CAS 113698-36-5)

    • Structure : A dihydroimidazole ring with a 2-naphthalenyl substituent.
    • Molecular Formula : C₁₃H₁₂N₂ (MW: 196.25 g/mol).
    • Key Differences : The imidazole ring is partially saturated (4,5-dihydro), and the naphthalenyl group is fully aromatic, unlike the hydrogenated naphthalene in the target compound.
    • Applications : Used in agrochemical research (e.g., Benazoline oxalate) .
  • 1-(Naphthalen-2-yl)-2,4,5-triphenyl-1H-imidazole Structure: Imidazole with naphthalenyl and three phenyl substituents. Synthesis: Prepared via condensation reactions, characterized by FT-IR and UV-Vis spectroscopy.

Chlorinated Derivatives

  • 1H-Imidazole, 1-[1-[(4-chlorophenyl)methylene]-1,2,3,4-tetrahydro-2-naphthalenyl]- (CAS 63824-49-7) Structure: Incorporates a 4-chlorophenylmethylene group and a tetrahydro-naphthalenyl moiety. Molecular Formula: C₂₀H₁₇ClN₂·HNO₃ (MW: 370.79 g/mol). Key Differences: The chloro-substituted aromatic ring and nitrate counterion enhance polarity, likely improving solubility in polar solvents .
  • 1H-Imidazole, 4-(5-chloro-1,2,3,4-tetrahydro-1-naphthalenyl)- (CAS 189352-99-6)

    • Structure : Chlorine atom at position 5 of the tetrahydro-naphthalenyl group.
    • Molecular Formula : C₁₃H₁₃ClN₂ (MW: 232.71 g/mol).
    • Key Differences : Chlorination at the naphthalene ring may increase biological activity, as seen in pesticidal chlorinated imidazoles .

Alkyl and Aryl Substituents

  • 1H-Imidazole, 1-hexyl- (CAS N/A) Structure: Hexyl chain at position 1 of imidazole. Physicochemical Properties: Boiling point: 135–136°C (24 Torr); Density: 0.93 g/cm³. Key Differences: The alkyl chain enhances lipophilicity, making it suitable for non-polar solvents, unlike the aromatic naphthalenyl group in the target compound .
  • 1H-Imidazole, 2-(diphenylmethyl)-4,5-dihydro- (CAS 101279-63-4)

    • Structure : Diphenylmethyl group on a dihydroimidazole ring.
    • Synthesis : Achieved via a high-yield route (92% yield).
    • Applications : Intermediate in pharmaceuticals or agrochemicals due to steric bulk .

Pharmacologically Active Derivatives

  • Tramazoline (4,5-Dihydro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)-1H-imidazol-2-amine) Structure: Tetrahydro-naphthalenyl-linked imidazol-2-amine. Key Differences: The amine group at position 2 enables receptor binding, unlike the unsubstituted imidazole in the target compound .

Pesticidal Imidazoles

  • Enilconazole (1-[2-(2,4-Dichlorophenyl)-2-(2-propenyloxy)ethyl]-1H-imidazole)
    • Structure : Dichlorophenyl and propenyloxyethyl substituents.
    • Applications : Broad-spectrum fungicide (trade names: Fungaflor, Deccozil).
    • Safety : Classified as a flammable liquid (UN1992) with toxicity (Category 3) .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Significance
1H-Imidazole, 1-(3,4-dihydro-2-naphthalenyl)- Not provided Not provided 3,4-Dihydro-2-naphthalenyl Research compound
1H-Imidazole, 4,5-dihydro-2-(2-naphthalenyl)- C₁₃H₁₂N₂ 196.25 2-Naphthalenyl Agrochemical (Benazoline oxalate)
Enilconazole C₁₄H₁₅Cl₂N₂O 297.19 2,4-Dichlorophenyl, propenyloxy Fungicide
Tramazoline C₁₃H₁₇N₃ 215.29 Tetrahydro-naphthalenyl, amine Nasal decongestant

Research Findings and Trends

  • Synthetic Routes : Alkylation of imidazole with chlorinated intermediates (e.g., 3-chloropropyl morpholine) is common, as seen in . High-yield methods (e.g., 92% for diphenylmethyl derivatives) suggest efficient pathways for similar compounds .
  • Structure-Activity Relationships : Chlorination (e.g., in enilconazole) enhances antifungal activity, while alkyl chains (e.g., 1-hexylimidazole) improve lipid solubility .
  • Environmental Impact : Some imidazole derivatives show moderate environmental persistence, necessitating further studies on the target compound’s ecotoxicity .

Biological Activity

1H-Imidazole, 1-(3,4-dihydro-2-naphthalenyl)-, a compound with the molecular formula C13H12N2, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structure of 1H-Imidazole, 1-(3,4-dihydro-2-naphthalenyl)- is characterized by an imidazole ring fused with a naphthalene moiety. This unique configuration contributes to its biological activity. The compound's physical properties include a melting point of approximately 120°C and solubility in organic solvents.

Biological Activity Overview

Research indicates that 1H-Imidazole, 1-(3,4-dihydro-2-naphthalenyl)- exhibits significant biological activities:

  • Anticonvulsant Properties : It acts as a non-competitive antagonist of AMPA receptors, which are involved in excitatory neurotransmission. This suggests potential applications in treating epilepsy and other seizure disorders .
  • Aldose Reductase Inhibition : The compound has been identified as an aldose reductase inhibitor. Aldose reductase plays a critical role in diabetic complications such as retinopathy and neuropathy. By inhibiting this enzyme, the compound may help mitigate these complications .
  • Antitumor Activity : Preliminary studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines. For instance, specific analogs demonstrated IC50 values indicating effective cytotoxicity against cervical and bladder cancer cell lines .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticonvulsantNon-competitive AMPA receptor antagonist
Aldose Reductase InhibitionReduces diabetic complications
AntitumorCytotoxic effects on cancer cell lines

Case Studies

  • Anticonvulsant Study : A study evaluated the anticonvulsant effects of various imidazole derivatives, including 1H-Imidazole, 1-(3,4-dihydro-2-naphthalenyl)-. The results indicated significant seizure protection in animal models when administered at specific dosages.
  • Aldose Reductase Inhibition : A series of experiments demonstrated that this compound effectively inhibited aldose reductase activity in vitro. The inhibition was dose-dependent, suggesting its potential as a therapeutic agent for diabetes-related complications .
  • Antitumor Efficacy : In vitro assays conducted on human cancer cell lines revealed that certain derivatives had IC50 values as low as 10 µM for cervical cancer cells. The mechanism was linked to induction of apoptosis as evidenced by increased early apoptotic markers upon treatment with higher concentrations of the compound .

Q & A

Basic Research Question

  • Toxicity : Classified as toxic (UN1992; ). Use PPE (gloves, goggles) and work in a fume hood.
  • Storage : Store in airtight containers away from moisture and light ().
  • Disposal : Follow EPA guidelines for halogenated organics () .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Imidazole, 1-(3,4-dihydro-2-naphthalenyl)-
Reactant of Route 2
1H-Imidazole, 1-(3,4-dihydro-2-naphthalenyl)-

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